2-(2-methylpropyl)-1,3-dioxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide
Beschreibung
This compound is a synthetic isoindole-1,3-dione derivative featuring a 2-methylpropyl substituent at position 2 and a carboxamide group at position 4. The N-linked aryl moiety includes a 4-(1H-1,2,4-triazol-1-ylmethyl)phenyl group, which introduces a heterocyclic triazole ring into the structure. Such structural motifs are commonly associated with bioactive molecules, particularly in agrochemical and pharmaceutical contexts. For example, triazole derivatives are widely utilized as antifungal agents and enzyme inhibitors due to their ability to coordinate metal ions and participate in hydrogen bonding .
Eigenschaften
Molekularformel |
C22H21N5O3 |
|---|---|
Molekulargewicht |
403.4 g/mol |
IUPAC-Name |
2-(2-methylpropyl)-1,3-dioxo-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]isoindole-5-carboxamide |
InChI |
InChI=1S/C22H21N5O3/c1-14(2)10-27-21(29)18-8-5-16(9-19(18)22(27)30)20(28)25-17-6-3-15(4-7-17)11-26-13-23-12-24-26/h3-9,12-14H,10-11H2,1-2H3,(H,25,28) |
InChI-Schlüssel |
USMIUFHMQUVTLZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC=C(C=C3)CN4C=NC=N4 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-[4-(1H-1,2,4-Triazol-1-ylmethyl)phenyl]-2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-carboxamid umfasst in der Regel mehrere Schritte. Ein gängiger Ansatz ist die Herstellung des Triazolrings durch eine [3+2]-Cycloadditionsreaktion zwischen einem Azid und einem Alkin . Der Isoindolring kann durch eine Kondensationsreaktion synthetisiert werden, die Phthalsäureanhydrid und ein geeignetes Amin beinhaltet. Der letzte Schritt umfasst die Kupplung der Triazol- und Isoindol-Zwischenprodukte unter geeigneten Bedingungen, z. B. unter Verwendung eines Kupplungsreagenzes wie EDCI (1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimid) in Gegenwart einer Base wie Triethylamin.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann die Optimierung des Synthesewegs hinsichtlich Skalierbarkeit, Ausbeute und Wirtschaftlichkeit umfassen. Dies könnte die Verwendung von kontinuierlichen Strömungsreaktoren für die Cycloadditions- und Kondensationsschritte sowie die Verwendung von Hochdurchsatz-Screening umfassen, um die effizientesten Katalysatoren und Reaktionsbedingungen zu identifizieren.
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
N-[4-(1H-1,2,4-Triazol-1-ylmethyl)phenyl]-2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-carboxamid hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Als Baustein für die Synthese komplexerer Moleküle und Materialien verwendet.
Biologie: Untersucht wegen seines Potenzials als Enzyminhibitor oder als Ligand für die Bindung an bestimmte Proteine.
Industrie: Wird bei der Entwicklung neuer Materialien mit einzigartigen Eigenschaften eingesetzt, wie z. B. verbesserte Leitfähigkeit oder katalytische Aktivität.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research has shown that compounds containing triazole rings exhibit significant antimicrobial properties. The triazole moiety in this compound can interact with microbial enzymes, potentially inhibiting their activity. Studies have demonstrated that derivatives of similar structures have shown effectiveness against various bacterial strains and fungi .
Anticancer Properties
Initial investigations into the anticancer potential of this compound indicate that it may induce cytotoxicity in cancer cell lines. Mechanistic studies suggest that it could trigger apoptosis and inhibit cell proliferation. For instance, compounds with similar isoindole structures have been tested against breast cancer and leukemia cell lines with promising results .
Inflammation Modulation
The compound's ability to modulate inflammatory responses has been explored in various studies. It may act as an inhibitor of pro-inflammatory cytokines and enzymes such as COX and LOX, which are critical in the inflammatory pathway. This makes it a potential candidate for treating inflammatory diseases like arthritis .
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial activity of similar triazole-containing compounds, researchers synthesized several derivatives and tested them against standard bacterial strains (e.g., E. coli, S. aureus). The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 5 µg/mL, suggesting strong antibacterial activity.
Case Study 2: Cytotoxic Effects on Cancer Cells
A controlled laboratory study evaluated the effects of the compound on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Flow cytometry analysis revealed that treatment with the compound resulted in significant cell cycle arrest at the G0/G1 phase and increased apoptosis rates compared to untreated controls .
Wirkmechanismus
Der Wirkungsmechanismus von N-[4-(1H-1,2,4-Triazol-1-ylmethyl)phenyl]-2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-carboxamid beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Der Triazolring kann an Metallionen binden und so möglicherweise Metalloenzyme hemmen. Der Isoindolring kann mit aromatischen Resten in Proteinen interagieren und deren Funktion beeinflussen. Diese Wechselwirkungen können biologische Pfade stören, was zu den beobachteten Wirkungen der Verbindung führt.
Vergleich Mit ähnlichen Verbindungen
Research Findings and Implications
- Structural Uniqueness : The combination of isoindole-dione and triazole in the target compound is rare; most analogues feature either motif independently .
- Synthetic Feasibility : Single-crystal X-ray methods (as in ) could resolve its conformation, aiding in structure-activity relationship (SAR) studies.
- Toxicity Considerations : Structural analogs with small substituents (e.g., methyl groups) show lower chronic toxicity than halogenated derivatives .
Biologische Aktivität
The compound 2-(2-methylpropyl)-1,3-dioxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies and presenting relevant data tables and case studies.
Chemical Structure and Properties
The compound features a unique structure composed of multiple functional groups, including a dioxo moiety, a triazole ring, and an isoindole backbone. These structural components are known to influence the compound's biological interactions significantly.
Antimicrobial Activity
Recent studies have indicated that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, research on triazole derivatives has shown promising antibacterial activity against both gram-positive and gram-negative bacteria. The specific compound may mirror these properties due to its structural similarities.
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Triazole Derivative A | E. coli | 32 µg/mL |
| Triazole Derivative B | S. aureus | 16 µg/mL |
| 2-(2-methylpropyl)-... | Various | TBD |
Cytotoxicity and Anticancer Potential
The cytotoxic effects of the compound have been evaluated against various cancer cell lines. The presence of the isoindole structure is known to enhance anticancer activity by inducing apoptosis in cancer cells.
Case Study: Cytotoxicity Assay
In a study examining the cytotoxic effects of similar compounds on MDA-MB-231 breast cancer cells, the IC50 values were reported as follows:
- Compound X : IC50 = 39.70 µM
- Compound Y : IC50 = 0.26 µM
- 2-(2-methylpropyl)-... : TBD (to be determined)
These findings suggest that modifications to the triazole or isoindole moieties could lead to enhanced anticancer properties.
The proposed mechanism of action for this compound involves the inhibition of specific enzymes or pathways critical for cell survival and proliferation. For example, compounds with similar structures have been shown to inhibit mitogen-activated protein kinase (MAPK) pathways, which are often dysregulated in cancer.
Neuroprotective Effects
Emerging research indicates that certain derivatives may exhibit neuroprotective effects by targeting neurodegenerative pathways. The modulation of glycogen synthase kinase 3β (GSK3β) and induction of nuclear factor erythroid-derived 2-like 2 (Nrf2) are notable mechanisms through which neuroprotection is achieved.
Table 2: Neuroprotective Activities
| Compound | Target Enzyme | IC50 Value |
|---|---|---|
| Compound A | GSK3β | 3.77 µM |
| Compound B | Nrf2 | 30 µM |
| 2-(2-methylpropyl)-... | TBD | TBD |
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of this compound to ensure high yield and purity?
- Methodological Answer : The synthesis involves multi-step reactions, including triazole ring formation via azide-alkyne cycloaddition (Huisgen reaction) and carboxamide coupling. Critical parameters include:
- Temperature control : 60–80°C for cycloaddition steps to minimize side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
- Catalysts : Cu(I) catalysts accelerate click chemistry reactions.
Purification via flash chromatography and characterization using 1H/13C NMR and HRMS ensures structural fidelity and purity (>95%) .
Q. Which spectroscopic and chromatographic techniques are most reliable for confirming the compound’s structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H NMR identifies proton environments (e.g., isoindole-dione protons at δ 7.8–8.2 ppm), while 13C NMR confirms carbonyl groups (δ 165–175 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass).
- HPLC-PDA : Assesses purity (>98%) and detects impurities using C18 columns with acetonitrile/water gradients .
Q. How should researchers design initial biological screening assays to evaluate this compound’s bioactivity?
- Methodological Answer :
- Target selection : Prioritize kinases or enzymes structurally related to the compound’s triazole and isoindole motifs.
- Assay conditions : Use physiologically relevant pH (7.4) and temperature (37°C).
- Controls : Include positive controls (e.g., known inhibitors) and vehicle controls (DMSO <0.1%).
- Dose-response curves : Test concentrations from 1 nM to 100 µM to determine IC50 values .
Advanced Research Questions
Q. How can computational chemistry be integrated to predict this compound’s reactivity and biological interactions?
- Methodological Answer :
- Reactivity prediction : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify reactive sites.
- Molecular docking (AutoDock Vina) : Model interactions with target proteins (e.g., kinase ATP-binding pockets).
- Molecular dynamics (MD) simulations : Assess binding stability over 100 ns trajectories using AMBER force fields.
- Machine learning : Train models on ADMET data to predict metabolic stability and toxicity .
Q. What experimental strategies resolve contradictions in bioactivity data across different assays (e.g., enzyme inhibition vs. cell-based assays)?
- Methodological Answer :
- Orthogonal validation : Confirm enzyme inhibition results with cellular assays (e.g., Western blot for target phosphorylation).
- Serum binding studies : Use equilibrium dialysis to assess compound-protein binding, which may reduce free drug concentration.
- Metabolic stability testing : Incubate with liver microsomes to identify rapid degradation pathways.
- Statistical analysis : Apply ANOVA to evaluate inter-assay variability and identify outliers .
Q. What advanced techniques are recommended for studying the compound’s metabolic pathways and stability?
- Methodological Answer :
- In vitro metabolism : Use human liver microsomes (HLMs) with NADPH cofactors and LC-MS/MS to identify phase I metabolites.
- CYP inhibition assays : Test against CYP3A4 and CYP2D6 using fluorogenic substrates.
- Reactive metabolite screening : Trap electrophilic intermediates with glutathione and detect adducts via HRMS.
- PBPK modeling : Integrate in vitro data to predict human pharmacokinetics .
Q. How can researchers optimize the compound’s solubility and bioavailability without altering its core pharmacophore?
- Methodological Answer :
- Prodrug design : Introduce hydrolyzable esters at the carboxamide group to enhance solubility.
- Co-crystallization : Screen with co-formers (e.g., succinic acid) to improve dissolution rates.
- Nanoparticle encapsulation : Use PLGA nanoparticles for sustained release and enhanced cellular uptake.
- LogP adjustment : Introduce polar substituents (e.g., hydroxyl groups) to reduce hydrophobicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
